Patuletin Patuletin Patuletin analytical standard provided with w/w absolute assay, to be used for quantitative titration.
Patuletin belongs to the class of organic compounds known as flavonols. Flavonols are compounds that contain a flavone (2-phenyl-1-benzopyran-4-one) backbone carrying a hydroxyl group at the 3-position. Thus, patuletin is considered to be a flavonoid lipid molecule. Patuletin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, patuletin is primarily located in the cytoplasm. Patuletin can be biosynthesized from quercetagetin. Outside of the human body, patuletin can be found in german camomile, herbs and spices, and spinach. This makes patuletin a potential biomarker for the consumption of these food products.
Patuletin is a trimethoxyflavone that is quercetagetin methylated at position 6. It has a role as a metabolite, an antioxidant, an analgesic, an EC 1.1.1.21 (aldehyde reductase) inhibitor and a lipoxygenase inhibitor. It is a member of flavonols, a pentahydroxyflavone and a monomethoxyflavone. It derives from a quercetagetin.
Brand Name: Vulcanchem
CAS No.: 519-96-0
VCID: VC21327028
InChI: InChI=1S/C16H12O8/c1-23-16-9(19)5-10-11(13(16)21)12(20)14(22)15(24-10)6-2-3-7(17)8(18)4-6/h2-5,17-19,21-22H,1H3
SMILES: COC1=C(C2=C(C=C1O)OC(=C(C2=O)O)C3=CC(=C(C=C3)O)O)O
Molecular Formula: C16H12O8
Molecular Weight: 332.26 g/mol

Patuletin

CAS No.: 519-96-0

Cat. No.: VC21327028

Molecular Formula: C16H12O8

Molecular Weight: 332.26 g/mol

* For research use only. Not for human or veterinary use.

Patuletin - 519-96-0

CAS No. 519-96-0
Molecular Formula C16H12O8
Molecular Weight 332.26 g/mol
IUPAC Name 2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-6-methoxychromen-4-one
Standard InChI InChI=1S/C16H12O8/c1-23-16-9(19)5-10-11(13(16)21)12(20)14(22)15(24-10)6-2-3-7(17)8(18)4-6/h2-5,17-19,21-22H,1H3
Standard InChI Key JMIFIYIEXODVTO-UHFFFAOYSA-N
SMILES COC1=C(C2=C(C=C1O)OC(=C(C2=O)O)C3=CC(=C(C=C3)O)O)O
Canonical SMILES COC1=C(C2=C(C=C1O)OC(=C(C2=O)O)C3=CC(=C(C=C3)O)O)O
Melting Point 262-264°C

Chemical Structure and Properties

Patuletin (C₁₆H₁₂O₈) is a trimethoxyflavone, structurally characterized by a flavone backbone with methoxy and hydroxyl substituents. Key structural features include:

  • Molecular formula: C₁₆H₁₂O₈

  • Molecular weight: 332.26 g/mol

  • Methoxy groups: Positioned at C6, C3, and C4'

  • Hydroxyl groups: Located at C3, C5, C7, and C3', C4'

Structural Similarities and Derivatives

Patuletin exhibits notable structural resemblance to co-crystallized ligands of key enzymes, such as B70 (CrtM ligand) and F86 (RdRp ligand) . These similarities underpin its potential for enzyme inhibition. Its glycosylated derivative, Patuletin 7-galactoside (C₂₂H₂₂O₁₃), features a galactose moiety at the C7 position, enhancing solubility while retaining core flavone characteristics .

PropertyPatuletinPatuletin 7-Galactoside
Molecular formulaC₁₆H₁₂O₈C₂₂H₂₂O₁₃
Molecular weight332.26 g/mol494.40 g/mol
Key substituentsMethoxy, hydroxylMethoxy, hydroxyl, galactose
Topological polar surface areaN/A216.00 Ų

Biological Activities and Research Findings

Anti-Virulence Properties Against Staphylococcus aureus

Patuletin demonstrates potent inhibition of S. aureus virulence factors, even at sub-inhibitory concentrations:

  • Biofilm reduction: 27% and 23% inhibition in strains SA25923 and SA1, respectively, at 1/4 MIC

  • Staphyloxanthin suppression: 53% and 46% reduction in SA25923 and SA1, respectively, via CrtM inhibition

  • α-Hemolysin modulation: Indirectly reduced through attenuation of virulence gene expression

Mechanisms of Action

Patuletin targets CrtM, a key enzyme in staphyloxanthin biosynthesis, through:

  • Structural mimicry: High 3D-flexible alignment with B70 (CrtM ligand)

  • Molecular docking: Binding energy of −20.95 kcal/mol, comparable to B70

  • Stability validation: 200 ns molecular dynamics simulations confirm stable Patuletin-CrtM interactions

Pharmacological and ADMET Properties

Predicted Targets and Bioactivity

Patuletin’s predicted targets include:

Target (CHEMBL ID)Protein NameProbability (%)
CHEMBL5619DNA-(apurinic site) lyase99.68
CHEMBL2635Dual specificity phosphatase 395.80
CHEMBL1806DNA topoisomerase II alpha95.49

Data sourced from Super-PRED predictions

ADMET Characteristics

Key physicochemical properties influence its bioavailability:

  • XlogP: 0.30 (moderate lipophilicity)

  • Topological polar surface area: 216.00 Ų (enhances aqueous solubility)

  • Metabolic stability: Unquantified, but flavonoid backbone suggests susceptibility to CYP450-mediated oxidation

Natural Occurrence and Derivatives

Natural Sources

Patuletin is isolated from:

  • Tagetes patula (Egyptian flowers)

  • Prosopis cineraria (desert plants)

  • Artemisia annua (antimalarial herb)

Glycosylated Derivatives

Patuletin 7-galactoside, identified in Tagetes species, features:

  • Galactose addition: Enhances water solubility for potential prodrug applications

  • Structural complexity: Increased molecular weight (494.40 g/mol vs. 332.26 g/mol)

Therapeutic Implications and Future Directions

Antibiotic Synergy and Anti-Resistance Strategies

Patuletin’s sub-inhibitory efficacy suggests utility in combination therapies:

  • Antibiotic adjuvant: Reduces biofilm formation and virulence factor production, enhancing antibiotic penetration

  • Targeted intervention: Direct inhibition of CrtM and RdRp bypasses traditional antibiotic resistance mechanisms

Research Gaps and Future Studies

  • In vivo validation: Required to confirm in vitro findings in animal models.

  • Metabolic profiling: Essential for understanding pharmacokinetics and toxicity.

  • Derivative optimization: Exploration of glycosylated derivatives for improved bioavailability .

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